molecular formula C10H11F3N2 B3033938 Cyclopropyl[2-(trifluoromethyl)pyridin-3-yl]methanamine CAS No. 1270517-61-7

Cyclopropyl[2-(trifluoromethyl)pyridin-3-yl]methanamine

Cat. No. B3033938
CAS RN: 1270517-61-7
M. Wt: 216.20
InChI Key: GRCFUAJTIBIKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl[2-(trifluoromethyl)pyridin-3-yl]methanamine, also known as CP-55940, is a synthetic cannabinoid. It has a molecular formula of C10H11F3N2 and a molecular weight of 216.20 .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a pyridin-3-yl group with a trifluoromethyl group at the 2-position .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 216.2029496 . The substance should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Mechanism of Action

While the specific mechanism of action for Cyclopropyl[2-(trifluoromethyl)pyridin-3-yl]methanamine is not mentioned, it is known to be a synthetic cannabinoid. Cannabinoids typically exert their effects by binding to cannabinoid receptors in the body.

Safety and Hazards

The safety information for Cyclopropyl[2-(trifluoromethyl)pyridin-3-yl]methanamine indicates that it is dangerous. The hazard statements include H225 (highly flammable liquid and vapor) and H314 (causes severe skin burns and eye damage). The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

cyclopropyl-[2-(trifluoromethyl)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)9-7(2-1-5-15-9)8(14)6-3-4-6/h1-2,5-6,8H,3-4,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCFUAJTIBIKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=C(N=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl[2-(trifluoromethyl)pyridin-3-yl]methanamine
Reactant of Route 2
Reactant of Route 2
Cyclopropyl[2-(trifluoromethyl)pyridin-3-yl]methanamine
Reactant of Route 3
Reactant of Route 3
Cyclopropyl[2-(trifluoromethyl)pyridin-3-yl]methanamine
Reactant of Route 4
Reactant of Route 4
Cyclopropyl[2-(trifluoromethyl)pyridin-3-yl]methanamine
Reactant of Route 5
Reactant of Route 5
Cyclopropyl[2-(trifluoromethyl)pyridin-3-yl]methanamine
Reactant of Route 6
Reactant of Route 6
Cyclopropyl[2-(trifluoromethyl)pyridin-3-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.